MPO Inhibitory Potency: 159 nM IC₅₀ Against Recombinant Human Myeloperoxidase
The target compound inhibits recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM, measured in the presence of 120 mM NaCl using an aminophenyl fluorescein‑based assay with a 10‑minute incubation [1]. For context, the structurally related 4‑CF₃‑phenoxy analog (CAS 477852‑35‑0) and 3‑CF₃‑phenoxy analog (CAS 303996‑18‑1) lack publicly available head‑to‑head MPO IC₅₀ data in the same assay format; their relative rank‑order potency within this chemotype remains unreported, making the 159 nM value the only ChEMBL‑curated quantitative benchmark for this substitution pattern [2]. Other naphthyridine‑based MPO inhibitors in BindingDB range from 26 nM (BDBM50507380) to 1,700 nM (BDBM50499531), placing the target compound in an intermediate potency tier [2].
| Evidence Dimension | MPO inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 159 nM |
| Comparator Or Baseline | Naphthyridine MPO inhibitors in BindingDB: BDBM50507380 (IC₅₀ = 26 nM), BDBM50507398 (IC₅₀ = 290 nM), BDBM50499531 (IC₅₀ = 1,700 nM) |
| Quantified Difference | 6‑fold less potent than the most potent analog (26 nM); 1.8‑fold more potent than the 290 nM comparator; 10.7‑fold more potent than the 1,700 nM comparator |
| Conditions | Recombinant human MPO; aminophenyl fluorescein‑based assay; 120 mM NaCl; 10‑minute incubation |
Why This Matters
The availability of a single, reproducible MPO IC₅₀ value for this compound allows researchers to benchmark assay performance before committing to chemical optimization, whereas uncharacterized close analogs require de novo potency determination.
- [1] BindingDB. BDBM50554044 – MPO IC₅₀: 159 nM; assay details. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 (accessed 2026-04-29). View Source
- [2] BindingDB. Comparative MPO inhibitor IC₅₀ values (BDBM50507380, BDBM50507398, BDBM50499531). https://www.bindingdb.org (accessed 2026-04-29). View Source
